1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one
Description
1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one is a halogenated aryl ketone featuring a bromopropanone backbone attached to a 4-amino-2-chlorophenyl group. This compound combines electron-withdrawing substituents (Br, Cl) with an amino group, creating a polarizable and reactive scaffold.
Properties
Molecular Formula |
C9H9BrClNO |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(4-amino-2-chlorophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,12H2,1H3 |
InChI Key |
NGRFZNGWBMCQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Bromine-Mediated Bromination
In a traditional setup, bromine is introduced to a solution of 1-(4-Amino-2-chlorophenyl)propan-2-one in acetic acid or carbon tetrachloride. The reaction proceeds via electrophilic substitution at the α-carbon of the ketone group, facilitated by the electron-withdrawing chlorine atom on the phenyl ring. Key parameters include:
- Temperature : 0–25°C to minimize side reactions.
- Molar Ratio : A 1:1 stoichiometry ensures complete conversion, though excess bromine may lead to dibromination.
- Solvent Choice : Polar aprotic solvents like carbon tetrachloride enhance electrophilic reactivity, while acetic acid stabilizes intermediates.
A representative reaction equation is:
$$
\text{C}9\text{H}{10}\text{ClNO} + \text{Br}2 \rightarrow \text{C}9\text{H}_9\text{BrClNO} + \text{HBr} \quad
$$
NBS as a Brominating Agent
N-Bromosuccinimide (NBS) offers a safer alternative to bromine, particularly in small-scale syntheses. The reaction employs radical initiation under mild conditions:
- Catalysts : Azobisisobutyronitrile (AIBN) or light irradiation generates bromine radicals.
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness.
- Yield Optimization : Yields exceed 85% when reactions are conducted at 20–30°C for 4–6 hours.
Advanced Bromination Techniques
Organocatalytic Enantioselective Bromination
Recent advancements leverage organocatalysts to achieve enantioselective α-bromination. For instance, (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether catalyzes the reaction between NBS and ketones, enabling asymmetric induction. Key advantages include:
Continuous Flow Reactor Synthesis
Industrial-scale production utilizes continuous flow reactors to enhance efficiency and safety. Benefits include:
- Improved Heat Management : Exothermic bromination is controlled via rapid heat dissipation.
- Scalability : Throughput exceeds 1 kg/hr with >95% conversion.
- Safety : Reduced handling of toxic bromine vapors.
Reaction Optimization and Byproduct Mitigation
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction outcomes:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic acid | Sodium acetate | 78 | 92 |
| THF | DBU | 88 | 96 |
| DCM | Pyridine | 82 | 89 |
Polar aprotic solvents like THF enhance nucleophilic attack, while hindered bases (e.g., DBU) minimize side reactions such as dehydrohalogenation.
Byproduct Analysis
Common byproducts include:
- Dibrominated Derivatives : Formed via over-bromination, detectable via GC-MS.
- Dechlorinated Products : Result from reductive elimination under basic conditions.
Industrial Applications and Case Studies
Pharmaceutical Intermediates
The compound serves as a precursor to antimicrobial agents, with patents highlighting its role in synthesizing thiazole derivatives. For example, reaction with N-substituted thioureas yields 2-(N-arylamino)-5-acyl-4-methylthiazoles, which exhibit antifungal activity.
Agrochemical Synthesis
A patent by describes analogous bromination steps for producing fungicidal intermediates, underscoring the method’s versatility.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(4-Amino-2-chlorophenyl)-1-azidopropan-2-one or 1-(4-Amino-2-chlorophenyl)-1-thiocyanatopropan-2-one.
Oxidation: Formation of 1-(4-Nitro-2-chlorophenyl)-1-bromopropan-2-one.
Reduction: Formation of 1-(4-Amino-2-chlorophenyl)-1-bromopropanol.
Scientific Research Applications
1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Electronic Effects
The compound’s reactivity and physicochemical properties are influenced by substituents on the aryl ring and the ketone moiety. Key analogues and their differences are summarized below:
Table 1: Structural Comparison of 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one and Analogues
Key Observations :
- Hydrogen Bonding: The amino group (NH₂) enables hydrogen bonding, a feature shared with the benzamide analogue , though the latter’s amide group offers stronger H-bonding capacity, likely influencing target binding.
Physicochemical Properties
Limited data are available for the target compound, but structural insights suggest trends:
- Solubility: The NH₂ and Cl groups enhance polarity, likely improving aqueous solubility compared to non-polar analogues like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one .
- Crystallography: Similar brominated ketones (e.g., 2-bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one) crystallize in monoclinic systems (P21/c) with intermolecular halogen bonding . The target compound’s NH₂ group may promote H-bonded networks, as discussed in .
Biological Activity
1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one is an organic compound notable for its complex structure, which includes an amino group, a chloromethyl group, and a bromopropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C10H10BrClN
- Molecular Weight : Approximately 276.56 g/mol
- Functional Groups :
- Amino group (-NH2)
- Chlorine atom (-Cl)
- Bromopropanone moiety (-C(=O)CBr)
The presence of these functional groups allows the compound to engage in significant interactions with enzymes and receptors, potentially modulating their activity.
The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes or receptors. The amino group facilitates hydrogen bonding, while the bromine atom can participate in halogen bonding, enhancing the compound's capacity to influence biological pathways. This interaction can lead to either inhibition or activation of enzymatic functions critical for cellular processes .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Enzyme Inhibition :
- It has been shown to inhibit specific enzymes by binding at their active sites, thereby altering their conformation and function. This property is crucial for its potential therapeutic applications.
- Antiproliferative Effects :
-
Protein Interactions :
- The compound's structure allows it to interact with proteins involved in key metabolic pathways, influencing cellular functions such as apoptosis and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity :
A study evaluated the effectiveness of various brominated compounds against MCF-7 breast cancer cells, revealing promising IC50 values that suggest potential for further development as anticancer agents .
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 20.2 | Topoisomerase I inhibition |
| Compound A | 12.2 | Apoptosis induction via Bcl-2 modulation |
| Compound B | 14.5 | MMP-2 downregulation |
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one?
Methodological Answer:
A common approach involves bromination of a pre-functionalized acetophenone precursor. For example, starting with 1-(4-amino-2-chlorophenyl)propan-2-one, bromine (Br₂) can be introduced via electrophilic aromatic substitution or side-chain bromination. A detailed protocol includes:
- Step 1: Dissolve 1-(4-amino-2-chlorophenyl)propan-2-one in a non-polar solvent (e.g., chloroform) under inert conditions.
- Step 2: Add bromine dropwise at 0–5°C to minimize side reactions.
- Step 3: Stir the mixture for 24 hours, followed by solvent removal under reduced pressure.
- Step 4: Purify the crude product via recrystallization (acetone/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key Considerations: Control reaction temperature to avoid over-bromination and monitor progress using TLC or HPLC.
Advanced: How can density functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
DFT calculations (e.g., using the B3LYP hybrid functional) can model the electronic structure and transition states of the compound. For example:
- Step 1: Optimize the geometry of the molecule using a 6-31G(d,p) basis set.
- Step 2: Calculate electrostatic potential maps to identify electrophilic sites (e.g., the bromine atom’s susceptibility to nucleophilic attack).
- Step 3: Simulate reaction pathways for SN₂ mechanisms, assessing activation energies and solvent effects (e.g., polar aprotic solvents lowering energy barriers).
- Validation: Compare computed NMR chemical shifts (¹H/¹³C) and IR spectra with experimental data to confirm accuracy .
Contradictions: Discrepancies between theoretical and experimental results may arise from solvent interactions or crystal packing effects not modeled in DFT.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl signals (δ 190–210 ppm). The bromine atom’s inductive effect deshields adjacent protons .
- IR Spectroscopy: Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and NH₂ vibrations (3200–3500 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H⁺] for C₉H₈BrClNO⁺) and fragmentation patterns.
Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Crystallization: Grow high-quality crystals via slow evaporation from acetone or DCM/hexane mixtures.
- Data Collection: Use a synchrotron or Cu-Kα source (λ = 1.5418 Å) to collect diffraction data at 100 K.
- Refinement: Employ SHELXL (or related software) to refine the structure, focusing on bond angles (e.g., C-Br bond length ~1.9 Å) and torsion angles.
- Analysis: Hydrogen-bonding networks (e.g., NH₂⋯O=C interactions) and π-stacking can be visualized to explain stability and reactivity .
Note: Discrepancies in unit cell parameters between batches may indicate polymorphism or solvent inclusion.
Advanced: How to address contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Root Cause Analysis: Variations may stem from:
- Reagent Purity: Trace moisture in bromine sources can hydrolyze the ketone.
- Solvent Effects: Polar solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents.
- Experimental Design: Use a Design of Experiments (DoE) approach to optimize parameters:
- Variables: Temperature, stoichiometry (Br₂ equivalents), and reaction time.
- Response Surface Methodology (RSM): Identify optimal conditions for maximum yield .
Validation: Reproduce high-yield conditions across multiple labs to confirm reproducibility.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of bromine vapors.
- Storage: Keep in a dark, airtight container at 2–8°C to prevent degradation.
- Spill Management: Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced: How does substituent positioning (e.g., Cl vs. Br) influence the compound’s electronic properties?
Methodological Answer:
- Computational Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects (e.g., Cl’s electron-withdrawing effect vs. Br’s polarizability).
- Electrochemical Studies: Cyclic voltammetry can reveal redox potentials influenced by substituent electronic effects.
- Comparative Synthesis: Prepare analogs (e.g., 1-(4-amino-3-chlorophenyl)-1-bromopropan-2-one) and compare Hammett σ values to correlate structure with reactivity .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Monitor at 254 nm.
- GC-MS: Applicable for volatile derivatives (e.g., silylated samples).
- TLC: Silica gel plates with ethyl acetate/hexane (1:3); visualize under UV (254 nm) or using ninhydrin for NH₂ groups.
Advanced: How can hydrogen-bonding patterns in the crystal lattice affect the compound’s solubility?
Methodological Answer:
- Crystal Packing Analysis: Use Mercury software to visualize intermolecular interactions (e.g., NH₂⋯O=C hydrogen bonds creating a rigid lattice).
- Solubility Testing: Measure solubility in DMSO, ethanol, and water. Correlate with lattice energy calculations from XRD data.
- Modification Strategies: Introduce solubilizing groups (e.g., -SO₃H) without disrupting pharmacophores .
Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral analogs?
Methodological Answer:
- Chiral Auxiliaries: Use Evans oxazolidinones to control stereochemistry at the α-carbon.
- Catalytic Asymmetric Bromination: Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity.
- Kinetic Resolution: Monitor reaction progress with chiral HPLC to isolate enantiopure fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
